(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrrol ring, a pyrimidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol and pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H20N4O5/c1-14-7-9-18(10-8-14)27-23(30)21(22(29)25-24(27)31)12-17-11-15(2)26(16(17)3)19-5-4-6-20(13-19)28(32)33/h4-13H,1-3H3,(H,25,29,31)/b21-12+ |
InChI Key |
JBDREQSYKRHYFV-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)C(=O)NC2=O |
Origin of Product |
United States |
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